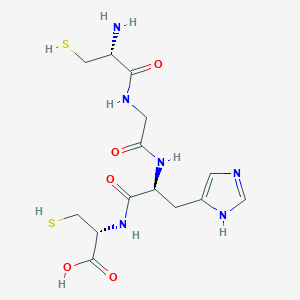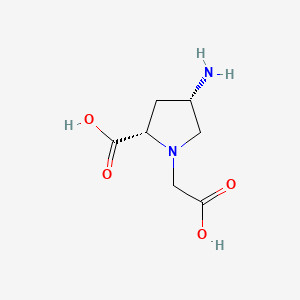![molecular formula C9H14O B12561656 4-Oxatricyclo[5.2.1.0~3,5~]decane CAS No. 166377-87-3](/img/structure/B12561656.png)
4-Oxatricyclo[5.2.1.0~3,5~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxatricyclo[5210~3,5~]decane is a polycyclic compound with a unique structure that includes an oxygen atom within its tricyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[5.2.1.0~3,5~]decane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. One common method involves the reaction of maleic anhydride with dicyclopentadiene under heat to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxatricyclo[5.2.1.0~3,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Oxatricyclo[5.2.1.0~3,5~]decane has several scientific research applications:
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Oxatricyclo[5.2.1.0~3,5~]decane exerts its effects involves interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. These interactions can modulate calcium influx and protect neuronal cells from excitotoxicity . Molecular docking studies have shown that the compound can bind to these receptors in a manner similar to known neuroprotective agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxatricyclo[5.2.1.0~2,6~]decane-3,5-dione: This compound has a similar tricyclic structure but with different functional groups, leading to distinct chemical properties and applications.
Tricycloundecene derivatives: These compounds share structural similarities and have been studied for their neuroprotective effects.
Uniqueness
4-Oxatricyclo[5210~3,5~]decane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system
Propriétés
Numéro CAS |
166377-87-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-oxatricyclo[5.2.1.03,5]decane |
InChI |
InChI=1S/C9H14O/c1-2-7-3-6(1)4-8-9(5-7)10-8/h6-9H,1-5H2 |
Clé InChI |
ZSDXMIUNWWDRJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC3C(C2)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


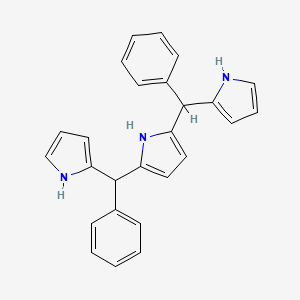

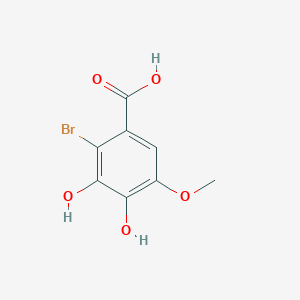
![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
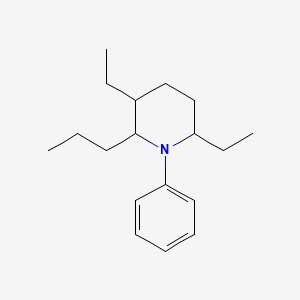
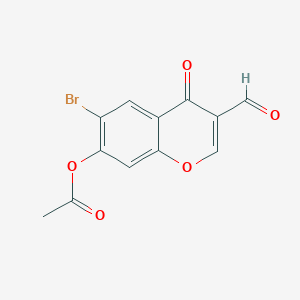
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
